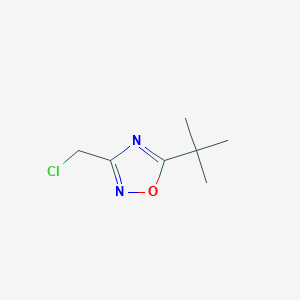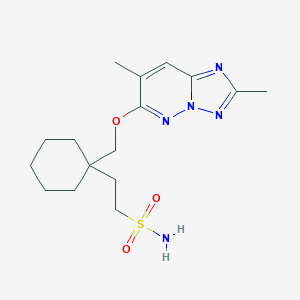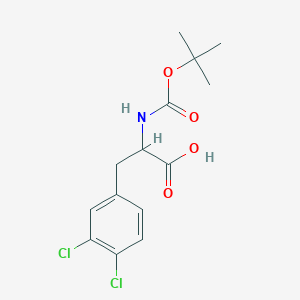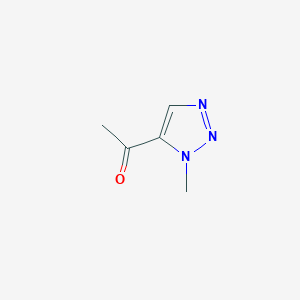
1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone
Vue d'ensemble
Description
1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone is a compound that belongs to the class of 1,2,3-triazoles . Triazole molecules play a vital role in pharmaceuticals and agrochemicals due to their broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone and its analogs can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The starting material can be (S)-(-) ethyl lactate . This compound then undergoes Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone can be determined by spectral analysis . The synthesized compounds are characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone are mainly the “Click” chemistry and Suzuki–Miyaura cross-coupling reaction . These reactions are used in the synthesis of the compound and its analogs .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone can be determined by various spectroscopic techniques. For instance, 1H NMR, 13C NMR, FT-IR, and HRMS are used for characterization .Applications De Recherche Scientifique
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . These compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro .
- Methods of Application or Experimental Procedures : The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .
- Results or Outcomes : The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme. A preliminary structure-activity relationship suggested that the presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .
Application in Medicinal Chemistry
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that the compound was synthesized and then tested in vitro against various cancer cell lines .
- Results or Outcomes : The compound showed effective cytotoxic activity with IC50 values in the nanomolar range .
Application in Biochemistry
- Specific Scientific Field : Biochemistry .
- Summary of the Application : A compound induced the apoptosis of BT-474 cells .
- Methods of Application or Experimental Procedures : Detailed biological studies such as acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining assay were used .
- Results or Outcomes : The compound induced the apoptosis of BT-474 cells. The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by the compound was in a concentration-dependent manner .
Application in Medicinal Chemistry
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that the compound was synthesized and then tested in vitro against various cancer cell lines .
- Results or Outcomes : The compound showed effective cytotoxic activity with IC50 values in the nanomolar range .
Application in Biochemistry
- Specific Scientific Field : Biochemistry .
- Summary of the Application : A compound induced the apoptosis of BT-474 cells .
- Methods of Application or Experimental Procedures : Detailed biological studies such as acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining assay were used .
- Results or Outcomes : The compound induced the apoptosis of BT-474 cells. The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by the compound was in a concentration-dependent manner .
Orientations Futures
The future directions for 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone and its analogs could be in the development of new classes of antimicrobial agents . The increase in antibiotic resistance has encouraged researchers to search for new compounds, which are active against acute as well as chronic forms of diseases . Therefore, these compounds could serve as good lead compounds for further optimization and development of a newer antitubercular candidate .
Propriétés
IUPAC Name |
1-(3-methyltriazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4(9)5-3-6-7-8(5)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEAKYQSJVMRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=NN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



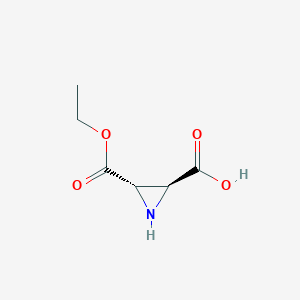

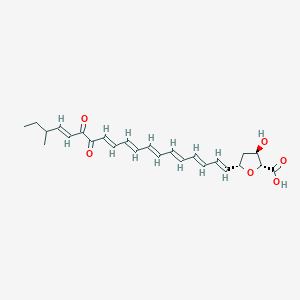
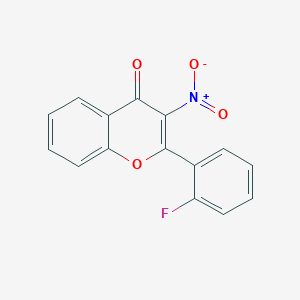
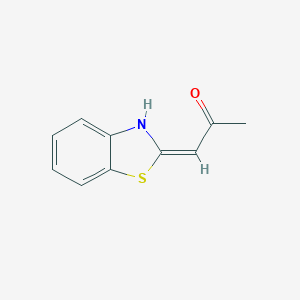
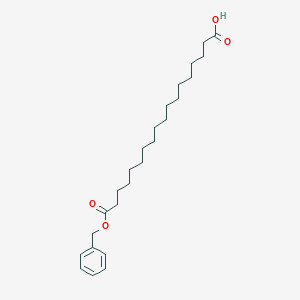
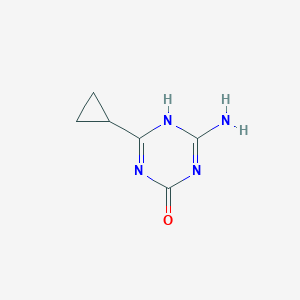
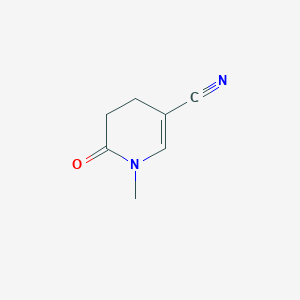

![Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B70652.png)
